2-Methyl-3-methylidenetrideca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-methylidenetrideca-1,5-diene is an organic compound with the molecular formula C15H26 It is characterized by its unique structure, which includes a combination of methyl and methylene groups along with diene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidenetrideca-1,5-diene typically involves the use of organic synthesis techniques. One common method is the catalytic dehydrogenation of precursor hydrocarbons under controlled conditions. The reaction conditions often include the use of a catalyst such as palladium or platinum, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidenetrideca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene functionalities into alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-3-methylidenetrideca-1,5-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic applications is ongoing.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique chemical properties make it useful in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidenetrideca-1,5-diene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-butadiene: A simpler diene with similar reactivity.
3-Methyl-1,4-pentadiene: Another diene with comparable chemical properties.
2,3-Dimethyl-1,3-butadiene: A structurally related compound with similar applications.
Uniqueness
2-Methyl-3-methylidenetrideca-1,5-diene is unique due to its specific combination of methyl and methylene groups along with its diene functionalities. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921819-78-5 |
---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
2-methyl-3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C15H26/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h11-12H,2,4-10,13H2,1,3H3 |
InChI Key |
FWUSAASPHHFFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC(=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.